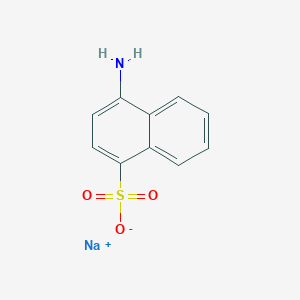

sodium;4-aminonaphthalene-1-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-aminonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSRMCCRAJUMLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Sodium 4-Aminonaphthalene-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 4-aminonaphthalene-1-sulfonate, a key intermediate in the pharmaceutical and dye industries. This document details established synthesis protocols, purification methods, and a full suite of characterization techniques essential for quality control and regulatory compliance.

Synthesis of Sodium 4-Aminonaphthalene-1-sulfonate

The synthesis of sodium 4-aminonaphthalene-1-sulfonate, also known as sodium naphthionate, is primarily achieved through two main routes: the sulfonation of 1-naphthylamine (B1663977) or the neutralization of 4-aminonaphthalene-1-sulfonic acid.

Sulfonation of 1-Naphthylamine

This industrial method involves the direct sulfonation of 1-naphthylamine using a sulfonating agent, followed by neutralization.

Experimental Protocol:

-

Sulfonation: In a suitable reactor, 1-naphthylamine is reacted with sulfur trioxide in a solvent such as 1,2-dichlorobenzene. The reaction is typically carried out at around 40°C.[1]

-

Isomerization: The resulting intermediate is then heated to a higher temperature, approximately 190°C, to facilitate the rearrangement to the desired 4-amino-1-naphthalenesulfonic acid.[1]

-

Neutralization: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide (B78521) is added to neutralize the sulfonic acid, yielding sodium 4-aminonaphthalene-1-sulfonate. The pH is adjusted to 7.[1]

-

Isolation: The aqueous phase is separated and concentrated. The product is then isolated by crystallization.

Neutralization of 4-Aminonaphthalene-1-sulfonic Acid

This laboratory-scale method involves the direct neutralization of commercially available 4-aminonaphthalene-1-sulfonic acid.

Experimental Protocol:

-

Suspension: A suspension of 4-aminonaphthalene-1-sulfonic acid is prepared in a suitable solvent, such as methanol (B129727).[1]

-

Neutralization: A solution of sodium methoxide (B1231860) in methanol is added to the suspension. The mixture is sonicated to ensure complete dissolution and reaction.[1]

-

Isolation: The solvent is removed by evaporation under reduced pressure to yield the sodium salt as a solid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of sodium 4-aminonaphthalene-1-sulfonate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈NNaO₃S | [2] |

| Molecular Weight | 245.23 g/mol | [2] |

| Appearance | White to off-white or pink to greyish-purple crystalline powder. | [2] |

| Melting Point | 280 °C (decomposes) | [3] |

| Solubility | Soluble in water, soluble in 95% ethanol, insoluble in ether. | [2] |

| pH (10g/L in H₂O at 20°C) | 6.8 - 7.0 | [2] |

Characterization Techniques

Thorough characterization is crucial to confirm the identity, purity, and quality of the synthesized sodium 4-aminonaphthalene-1-sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans may be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.[4]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent, such as deionized water. Prepare a series of dilutions to obtain concentrations within the linear range of the spectrophotometer.

-

Analysis: Record the UV-Vis spectrum of each solution in a quartz cuvette over a wavelength range of approximately 200-400 nm. The solvent used for the dilutions should be used as the blank.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized compound and for identifying and quantifying any impurities.

Experimental Protocol (Reverse-Phase):

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

-

Column: A C18 reverse-phase column is commonly used.

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound is typically employed.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to prepare a stock solution, from which working solutions are made.

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the relative area of the main peak.

Safety and Handling

Sodium 4-aminonaphthalene-1-sulfonate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[5][6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[5][7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

-

First Aid:

This guide provides a foundational understanding of the synthesis and characterization of sodium 4-aminonaphthalene-1-sulfonate. For specific applications, further optimization of the described protocols may be necessary. Always refer to the latest safety data sheets and established laboratory safety practices.

References

- 1. Sodium 4-amino-1-naphthalenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Sodium 4-amino-1-naphthalenesulfonate | 130-13-2 [chemicalbook.com]

- 4. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-Aminonaphthalene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminonaphthalene-1-sulfonate, also known as sodium naphthionate, is an aromatic organic compound with significant applications in various scientific and industrial fields. As a key intermediate in the synthesis of azo dyes, it plays a crucial role in the coloration of textiles and other materials. Furthermore, its chemical structure, possessing both an amino and a sulfonate group on a naphthalene (B1677914) backbone, makes it a subject of interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium 4-aminonaphthalene-1-sulfonate, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key chemical information.

Chemical Structure and Identification

Sodium 4-aminonaphthalene-1-sulfonate is the sodium salt of 4-aminonaphthalene-1-sulfonic acid. The molecule consists of a naphthalene ring system substituted with an amino group at the 4-position and a sulfonate group at the 1-position.

Caption: Chemical structure of Sodium 4-aminonaphthalene-1-sulfonate.

Physicochemical Properties

The key physicochemical properties of sodium 4-aminonaphthalene-1-sulfonate are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈NNaO₃S | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Appearance | White to gray or pink to greyish-purple crystalline powder | [2][3] |

| Melting Point | 280 °C (decomposes) | [1][4] |

| Solubility | Easily soluble in water; soluble in 95% ethanol; insoluble in ether. | [2] |

| pH (10 g/L in H₂O at 20°C) | 6.8 - 7.0 | [1][2] |

| pKa of 4-aminonaphthalene-1-sulfonic acid | pK₁: 2.81 (at 25°C) | [5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of sodium 4-aminonaphthalene-1-sulfonate can be determined using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: A small amount of sodium 4-aminonaphthalene-1-sulfonate is finely ground to ensure uniform heating.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of sodium 4-aminonaphthalene-1-sulfonate in various solvents can be determined by the following qualitative method.

Protocol:

-

Sample and Solvent Preparation: A small, measured amount of sodium 4-aminonaphthalene-1-sulfonate (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a constant temperature.

-

Observation: The solution is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions.

Determination of pKa

The pKa of the acidic form, 4-aminonaphthalene-1-sulfonic acid, can be determined using methods such as spectrophotometry or potentiometric titration. The spectrophotometric method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.

Caption: Workflow for Spectrophotometric pKa Determination.

Protocol:

-

Solution Preparation: A series of solutions of 4-aminonaphthalene-1-sulfonic acid are prepared in buffers of varying and precisely known pH values.

-

Spectrophotometric Measurement: The UV-Vis absorbance of each solution is measured at a fixed wavelength where the molar absorptivity of the acidic and basic forms of the compound differs significantly.

-

Data Analysis: A plot of absorbance versus pH is generated. The resulting curve is typically sigmoidal, and the pKa corresponds to the pH at the inflection point of the curve.

Spectral Properties

UV-Vis Spectroscopy

Synthesis

Sodium 4-aminonaphthalene-1-sulfonate is typically synthesized through the sulfonation of 1-naphthylamine (B1663977) (also known as α-naphthylamine).

Caption: Synthesis Pathway of Sodium 4-aminonaphthalene-1-sulfonate.

A common laboratory preparation involves treating 1-aminonaphthalene with sulfuric acid. The resulting 4-aminonaphthalene-1-sulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the final sodium salt product.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of sodium 4-aminonaphthalene-1-sulfonate. The tabulated data, experimental protocols, and visualizations offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is fundamental for the effective utilization of this compound in its various applications, from dye synthesis to the development of new pharmaceutical agents. The provided methodologies for property determination also serve as a practical guide for laboratory investigations.

References

- 1. Sodium 4-amino-1-naphthalenesulfonate | 130-13-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 123333-48-2 CAS MSDS (4-AMINO-1-NAPHTHALENESULFONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Naphthionic acid - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to 4-Aminonaphthalene-1-Sulfonic Acid Sodium Salt: Principles and Protocols for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-aminonaphthalene-1-sulfonic acid sodium salt, a compound of interest in various chemical and pharmaceutical research fields. Due to its fluorescent properties, it and its derivatives are utilized as molecular probes. This document outlines the fundamental spectroscopic characteristics of the molecule and provides detailed experimental protocols for its analysis using various techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic analyses of 4-aminonaphthalene-1-sulfonic acid and its sodium salt.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |

| ¹H NMR | 7.07 - 8.29 (complex multiplet) | D₂O | [1] |

| ¹³C NMR | Data not explicitly available in search results | - |

Note: Detailed peak assignments for ¹H NMR and specific chemical shifts for ¹³C NMR of the sodium salt were not available in the provided search results. The data for the parent acid may differ slightly.

Table 2: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Data

| Parameter | Wavelength (nm) | Solvent | Reference |

| UV-Vis Absorbance (λmax) | ~260 | - | [2] |

| Fluorescence | Exhibits blue fluorescence | Water | [3] |

Note: Specific molar absorptivity and quantum yield values were not available in the provided search results.

Table 3: Mass Spectrometry Data

| Parameter | Value | Ionization Method | Reference |

| Molecular Weight (anhydrous basis) | 245.23 g/mol | - | [4][5] |

| Molecular Formula | C₁₀H₈NNaO₃S | - | [4][6] |

| Major Fragments (m/z) for parent acid | 143, 115, 116 | Electron Ionization | [7] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

2.1 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to determine the wavelengths of maximum absorbance of a compound, which is related to its electronic transitions.[8][9]

-

Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for stable baseline measurements.[9]

-

Sample Preparation:

-

Data Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 200-400 nm).[8]

-

Calibrate the instrument by measuring the baseline with the blank sample.[12]

-

Replace the blank with the sample cuvette and record the absorbance spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).[2]

-

2.2 Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about a molecule's ability to emit light after absorbing it, offering high sensitivity.[13]

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for both excitation and emission, and a detector (e.g., photomultiplier tube) is required.[14]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a fluorescence-free solvent (e.g., water or ethanol) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

-

-

Data Acquisition:

-

To obtain an emission spectrum, set the excitation wavelength (typically at or near the λmax from UV-Vis) and scan a range of emission wavelengths.[15]

-

To obtain an excitation spectrum, set a fixed emission wavelength and scan a range of excitation wavelengths.[15]

-

Record the fluorescence intensity as a function of wavelength.

-

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure by providing information about the chemical environment of nuclei such as ¹H and ¹³C.[16][17]

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O).[18]

-

Filter the solution into a clean NMR tube.[18]

-

An internal standard, such as tetramethylsilane (B1202638) (TMS) or a suitable reference for D₂O, can be added.[19]

-

-

Data Acquisition:

-

Insert the sample into the NMR probe and allow it to equilibrate to the magnet's temperature.

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon framework.[16] Further experiments like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[20]

-

2.4 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[21][22]

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, which is compatible with polar, non-volatile samples).[23]

-

Sample Preparation:

-

Data Acquisition:

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between different spectroscopic techniques for a comprehensive analysis.

Caption: A general workflow for the spectroscopic analysis of the target compound.

Caption: How different spectroscopic techniques provide complementary information.

References

- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. 4-萘胺-1-磺酸 钠盐 水合物 technical | Sigma-Aldrich [sigmaaldrich.com]

- 6. 123333-48-2 CAS MSDS (4-AMINO-1-NAPHTHALENESULFONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. agilent.com [agilent.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. ossila.com [ossila.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. emeraldcloudlab.com [emeraldcloudlab.com]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. benchchem.com [benchchem.com]

- 19. web.mit.edu [web.mit.edu]

- 20. 1-Naphthylamine-4-sulfonic acid sodium salt hydrate | C10H10NNaO4S | CID 23680482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fiveable.me [fiveable.me]

- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 25. youtube.com [youtube.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of CAS 130-13-2

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation and confirmation of the chemical compound registered under CAS number 130-13-2. Primarily aimed at researchers, scientists, and professionals in the field of drug development and chemical analysis, this document details the spectroscopic and synthetic methodologies employed to ascertain the definitive structure of Sodium 4-amino-1-naphthalenesulfonate.

Compound Identification and Overview

The compound with CAS number 130-13-2 is identified as Sodium 4-amino-1-naphthalenesulfonate. It is a sodium salt of naphthionic acid, an aromatic compound derived from naphthalene.[1][2] The compound is also known by several synonyms, including Sodium Naphthionate, 1-Naphthylamine-4-sulfonic acid sodium salt, and 4-Amino-1-naphthalenesulfonic acid sodium salt.[3][4] It typically appears as a white to off-white crystalline powder and is soluble in water.[1][5]

Table 1: Physicochemical Properties of CAS 130-13-2

| Property | Value | Reference |

| CAS Number | 130-13-2 | |

| Molecular Formula | C₁₀H₈NNaO₃S | [3][4] |

| Molecular Weight | 245.23 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | >300 °C (decomposes) | [6] |

| Solubility | Soluble in water | [1][5] |

| SDBS No. | 2667 |

Spectroscopic Data for Structure Elucidation

The structural framework of Sodium 4-amino-1-naphthalenesulfonate has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Synthesis of Sodium 4-amino-1-naphthalenesulfonate

Two primary methods for the synthesis of Sodium 4-amino-1-naphthalenesulfonate have been reported:

Method 1: Neutralization of Naphthionic Acid

A suspension of 4-amino-1-naphthalenesulfonic acid (naphthionic acid) in methanol (B129727) is treated with a solution of sodium methoxide. The resulting mixture is sonicated to ensure complete dissolution. Evaporation of the solvent yields the sodium salt of 4-amino-1-naphthalenesulfonic acid as a white solid.[7][8]

Method 2: Sulfonation of 1-Naphthylamine

1-Naphthylamine is sulfonated using sulfur trioxide in a solution of o-dichlorobenzene and tetramethylbenzene. The reaction is carried out at 40°C to form the sulfonated salt. Following the sulfonation, the reaction mixture is heated to 190°C. Water is then added, and the mixture is neutralized with solid sodium hydroxide (B78521) to a pH of 7. After separation of the oil and aqueous phases, the aqueous phase is concentrated and cooled to yield the product.[7]

Spectroscopic Analysis Protocols

While specific experimental parameters for the acquisition of the referenced spectra are not detailed in the search results, standard protocols for each technique are as follows:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound (e.g., TMS).

-

IR Spectroscopy: The IR spectrum is commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet or as a mull in Nujol. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice of technique depends on the properties of the analyte and the desired information.

Structure Confirmation and Workflow

The elucidation and confirmation of the structure of CAS 130-13-2 follow a logical workflow, beginning with preliminary analysis and culminating in definitive structural assignment.

References

- 1. guidechem.com [guidechem.com]

- 2. Sodium 4-amino-1-naphthalenesulfonate(130-13-2) IR Spectrum [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. SodiuM 4-AMino-1-naphthalenesulfonate Tetrahydrate | C10H16NNaO7S | CID 70699586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium 4-amino-1-naphthalenesulfonate [intersurfchem.net]

- 7. Sodium 4-amino-1-naphthalenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 8. Sodium 4-amino-1-naphthalenesulfonate | 130-13-2 [chemicalbook.com]

A Technical Guide to the Discovery and Historical Synthesis of Naphthionic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthionic acid sodium salt, the sodium salt of 4-aminonaphthalene-1-sulfonic acid, has been a compound of significant industrial importance for over a century, primarily serving as a key intermediate in the synthesis of a wide array of azo dyes.[1] Its discovery and the subsequent evolution of its synthesis methodologies offer a compelling narrative of the advancements in industrial organic chemistry. This technical guide provides an in-depth exploration of the historical synthesis of naphthionic acid sodium salt, detailing the seminal Piria reaction and the subsequent development of more efficient sulfonation processes. The guide includes a comparative analysis of quantitative data, detailed experimental protocols for key historical methods, and visualizations of reaction pathways and experimental workflows to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. The sodium salt of naphthionic acid has also been noted for its therapeutic applications as a hemostatic agent.[2]

Discovery and Historical Context

Naphthionic acid, also known as Piria's acid, was first prepared by the Italian chemist Raffaele Piria in 1851 . His pioneering work involved the reaction of 1-nitronaphthalene (B515781) with a metal bisulfite, a transformation that simultaneously reduced the nitro group and introduced a sulfonic acid group to the naphthalene (B1677914) ring. This reaction, now famously known as the Piria reaction , represented a significant breakthrough in the synthesis of amino-sulfonic acids, a class of compounds that would become central to the burgeoning synthetic dye industry of the late 19th century. The development of synthetic dyes, starting with Perkin's Mauveine in 1856, created a significant demand for versatile intermediates like naphthionic acid, driving further research into more efficient and scalable production methods.

Evolution of Synthesis Methodologies

The synthesis of naphthionic acid has evolved from Piria's initial discovery to more refined industrial processes that offer higher yields and purity. The two primary historical methods are the Piria reaction and the direct sulfonation of 1-naphthylamine (B1663977).

The Piria Reaction (ca. 1851)

The Piria reaction is the classic method for the preparation of naphthionic acid from 1-nitronaphthalene. The overall reaction involves the reduction of the nitro group to an amino group and the simultaneous sulfonation of the naphthalene ring.

Reaction: C₁₀H₇NO₂ + 3NaHSO₃ → C₁₀H₆(NH₂)SO₃H + Na₂SO₄ + H₂O

While historically significant, the Piria reaction is characterized by a relatively low yield, typically in the range of 20-30%. A major contributing factor to this low yield is the formation of byproducts, with sodium aminodisulfonate being a significant impurity.

Sulfonation of 1-Naphthylamine (1-Aminonaphthalene)

The direct sulfonation of 1-naphthylamine emerged as a more efficient and commercially viable route for the production of naphthionic acid. This method has several variations, with the "baking" process and the "solvent-bake" process being the most prominent historical industrial techniques.

The "baking" process involves heating 1-naphthylamine with a stoichiometric amount of concentrated sulfuric acid. The reaction proceeds through the formation of the sulfate (B86663) salt of 1-naphthylamine, which upon heating to high temperatures (180-200°C), rearranges to form 4-aminonaphthalene-1-sulfonic acid. While this method provided a significant improvement in yield over the Piria reaction, it presented challenges in terms of heat transfer and potential for side reactions at the high temperatures required.

To address the challenges of the solid-phase "baking" process, the "solvent-bake" process was developed. In this method, the reaction is carried out in a high-boiling inert solvent, such as o-dichlorobenzene. This allows for better temperature control and more uniform heating of the reaction mixture, leading to higher yields and improved product quality. The use of a solvent facilitates the removal of water formed during the reaction, driving the equilibrium towards the product. This method is capable of producing sodium naphthionate in yields of up to 90%.

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis methods of naphthionic acid.

| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Byproducts |

| Piria Reaction | 1-Nitronaphthalene | Sodium Bisulfite | Reflux | ~3-5 hours | 20-30% | Sodium aminodisulfonate |

| "Baking" Process | 1-Naphthylamine | Concentrated H₂SO₄ | 180-200 | Not specified | High | Isomeric aminonaphthalenesulfonic acids |

| Solvent-Bake Process | 1-Naphthylamine | H₂SO₄, o-dichlorobenzene | ~180 | Not specified | ~90% | Residual solvent |

| Modern Sulfonation | 1-Naphthylamine | H₂SO₄, (NH₄)₂SO₄ | 110-130 | ~16 hours | ~89% | Isomeric sulfonic acids |

Detailed Experimental Protocols

Piria Reaction for Naphthionic Acid

This protocol is based on a typical lab-scale synthesis.

Materials:

-

1-Nitronaphthalene

-

Sodium metabisulfite (B1197395)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium bisulfite by dissolving sodium metabisulfite in deionized water.

-

Add 1-nitronaphthalene to the sodium bisulfite solution.

-

Heat the mixture to reflux with vigorous stirring. Continue refluxing for approximately 3-5 hours, or until the reaction mixture becomes homogeneous.

-

After cooling, the reaction mixture contains the sodium salt of naphthionic acid.

-

To isolate the free acid, slowly add concentrated hydrochloric acid to the cooled reaction mixture until the solution is strongly acidic. This should be performed in a fume hood as sulfur dioxide gas may be evolved.

-

A precipitate of naphthionic acid will form.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove inorganic salts and other soluble impurities.

-

Dry the product to obtain naphthionic acid.

"Solvent-Bake" Process for Sodium Naphthionate

This protocol is a generalized representation of the industrial process.

Materials:

-

1-Naphthylamine

-

Concentrated sulfuric acid (98%)

-

o-Dichlorobenzene

-

Sodium carbonate solution

-

Sodium chloride

Procedure:

-

In a reaction vessel equipped for heating and distillation, dissolve 1-naphthylamine in o-dichlorobenzene.

-

Slowly add a molar equivalent of concentrated sulfuric acid to the solution. A suspension of 1-naphthylamine sulfate will form.

-

Gradually heat the suspension to approximately 180°C. During this heating phase, water will be formed and can be removed by azeotropic distillation with the o-dichlorobenzene.

-

Maintain the temperature at 180°C until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture and extract the product by adding an aqueous sodium carbonate solution. The sodium naphthionate will dissolve in the aqueous layer.

-

Separate the aqueous layer from the o-dichlorobenzene layer.

-

The aqueous solution of sodium naphthionate can be further purified by steam distillation to remove any residual o-dichlorobenzene.

-

The sodium naphthionate is then salted out from the aqueous solution by the addition of sodium chloride.

-

Collect the precipitated sodium naphthionate by filtration and wash with a brine solution.

-

The product is typically obtained as a paste.

Visualizations: Pathways and Workflows

Piria Reaction Pathway

Caption: The Piria reaction pathway for the synthesis of naphthionic acid.

Sulfonation of 1-Naphthylamine: Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic aromatic sulfonation of 1-naphthylamine.

Industrial "Solvent-Bake" Process Workflow

References

An In-depth Technical Guide to the Solubility and Stability of Sodium Naphthionate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of sodium naphthionate (sodium 4-amino-1-naphthalenesulfonate). Due to the limited availability of extensive public data specifically for sodium naphthionate, this guide incorporates information on its free acid form, naphthionic acid, to provide a more complete physicochemical profile. This document is intended to be a valuable resource for professionals working with this compound in research, development, and formulation.

Physicochemical Properties

Sodium naphthionate is an organic salt that typically appears as a white to off-white or grayish crystalline powder.[1][2][3][4] It is the sodium salt of naphthionic acid, an aminonaphthalenesulfonic acid.[5]

Table 1: Physicochemical Properties of Sodium Naphthionate and Naphthionic Acid

| Property | Sodium Naphthionate (CAS: 130-13-2) | Naphthionic Acid (CAS: 84-86-6) | Citations |

| Molecular Formula | C₁₀H₈NNaO₃S | C₁₀H₉NO₃S | [6][7] |

| Molecular Weight | 245.23 g/mol | 223.25 g/mol | [6][7] |

| Appearance | White to off-white, grayish, or brownish-gray crystalline powder | White to light beige crystalline powder or needles | [1][3][4] |

| Melting Point | ~280°C (decomposes) | ≥300°C (decomposes) | [3][4][8] |

| pKa | Not directly applicable (salt of a weak acid) | 2.81 (at 25°C) | [2][3] |

| pH (1% aqueous solution) | 6.8 | Not applicable | [8] |

Aqueous Solubility

The solubility of sodium naphthionate is a critical parameter for its application in aqueous systems. While it is generally described as being freely soluble in water, precise quantitative data across a range of conditions is not extensively documented.[4][9] The solubility of its parent compound, naphthionic acid, is known to be pH-dependent.[1]

Qualitative Solubility

Sodium naphthionate is readily soluble in water and 95% ethanol.[8] It is insoluble in diethyl ether.[8] Naphthionic acid is slightly soluble in water but shows increased solubility in dilute solutions of alkali hydroxides and carbonates, which is consistent with its acidic nature.[1][3]

Quantitative Solubility

Specific quantitative solubility data for sodium naphthionate in pure water at various temperatures is limited in publicly available literature. However, one source specifies a minimum solubility of 200 g/L in a 1N NaOH solution.[6] For the free acid form, naphthionic acid, a water solubility of 309.9 mg/L at 20°C has been reported.[3]

Table 2: Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| Sodium Naphthionate | 1N NaOH (aq) | Not Specified | ≥ 200 g/L | [6] |

| Naphthionic Acid | Water | 20 | 309.9 mg/L | [3] |

The significant increase in solubility in a basic solution highlights the pH-dependent nature of this compound class. Given the pKa of 2.81 for naphthionic acid, it exists predominantly in its ionized, more soluble sulfonate form at pH values above this.[2][3] Therefore, sodium naphthionate, being the salt of this acid, is expected to be highly soluble in neutral and alkaline aqueous solutions.

Stability in Aqueous Solutions

The stability of sodium naphthionate in aqueous solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.

General Stability

Sodium naphthionate is considered stable under normal temperatures and pressures when stored in a cool, dry, well-ventilated area.[10] However, it is noted to be sensitive to both light and air, and contact with strong oxidizing agents should be avoided.[2][10][11]

pH and Hydrolytic Stability

Oxidative Stability

Strong oxidizing agents are incompatible with sodium naphthionate.[10] The amino group on the naphthalene (B1677914) ring is susceptible to oxidation, which can lead to the formation of colored degradation products and a loss of purity. The exact nature of these oxidation products in aqueous solution under ambient conditions has not been detailed in the available literature. However, studies on the oxidation of other aromatic amines suggest that complex reaction pathways can occur, potentially leading to polymerization.[13]

Photostability

Sodium naphthionate is light-sensitive.[10] Exposure to light, particularly UV radiation, can induce degradation. The degradation of sulfonated aromatic compounds can be complex, often involving hydroxylation of the aromatic ring and potential cleavage of the carbon-sulfur bond under energetic conditions.[14] To maintain the integrity of sodium naphthionate solutions, protection from light is recommended.

Thermal Stability

In the solid state, sodium naphthionate decomposes at approximately 280°C.[4][8] In aqueous solutions, elevated temperatures can accelerate degradation processes, especially in the presence of other stress factors like oxygen or non-neutral pH. Under fire conditions, hazardous decomposition products include oxides of nitrogen, carbon, and sulfur.[10]

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of sodium naphthionate are not widely published. However, standard methodologies for these assessments can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of sodium naphthionate to a known volume of the desired aqueous medium (e.g., purified water, buffered solutions at various pH values) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of sodium naphthionate in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The determined concentration represents the saturated solubility of the compound under the tested conditions.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its degradation products.

-

Forced Degradation Studies: Subject separate aqueous solutions of sodium naphthionate to various stress conditions to generate potential degradation products.[15][16]

-

Acid Hydrolysis: 0.1 M HCl at 60-80°C.

-

Base Hydrolysis: 0.1 M NaOH at 60-80°C.

-

Oxidation: 3-30% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solution at 60-80°C.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Chromatographic Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the main peak of sodium naphthionate from all degradation product peaks, as well as from any peaks originating from the formulation excipients. This involves optimizing the column, mobile phase composition, pH, flow rate, and detector wavelength.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Diagrams of Workflows and Potential Degradation Pathways

The following diagrams illustrate the general workflow for assessing solubility and a hypothetical degradation pathway for aminonaphthalenesulfonic acids based on known chemistry of aromatic amines and sulfonates.

Caption: Workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. Sodium Naphthionate | 130-13-2 | Research Chemical [benchchem.com]

- 5. CAS 130-13-2: Sodium naphthionate | CymitQuimica [cymitquimica.com]

- 6. hindprakash.com [hindprakash.com]

- 7. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. Sodium naphthionate Exporter | Sodium naphthionate Exporting Company | Sodium naphthionate International Distributor [multichemexports.com]

- 10. chemsynth.co.in [chemsynth.co.in]

- 11. lobachemie.com [lobachemie.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. rjptonline.org [rjptonline.org]

Unveiling the Photophysical Characteristics of Sodium 4-Aminonaphthalene-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence properties of sodium 4-aminonaphthalene-1-sulfonate and its derivatives. While this compound is a well-established intermediate in the synthesis of azo dyes, its inherent fluorescence lends itself to potential applications in biological imaging and as a molecular probe, contingent on a thorough understanding of its photophysical behavior. This document collates available data, details relevant experimental methodologies, and presents logical workflows for characterization.

Core Photophysical Properties

Sodium 4-aminonaphthalene-1-sulfonate is the sodium salt of 4-amino-1-naphthalenesulfonic acid. In aqueous solutions, it is known to exhibit a characteristic blue fluorescence.[1] The fluorescence properties, including quantum yield, excitation and emission maxima, and Stokes shift, are highly sensitive to the local environment, particularly solvent polarity.

Due to a lack of extensive published data on the unconjugated molecule, this guide presents findings from a study on a closely related derivative, 4-Amino-naphthalene-1-sulfonic acid-alginate (AmNS-ALG), to illustrate the typical photophysical behavior of this class of compounds. In this study, the 4-aminonaphthalene-1-sulfonate fluorophore was covalently bound to an alginate biopolymer.

Solvent-Dependent Fluorescence of 4-Aminonaphthalene-1-sulfonate Derivative

The fluorescence of the 4-aminonaphthalene-1-sulfonate moiety is significantly influenced by the polarity of the solvent. A study on an alginate conjugate of 4-aminonaphthalene-1-sulfonic acid (AmNS-ALG) demonstrated a positive solvatochromism.[2] This means that as the solvent polarity changes from high (e.g., water) to low (e.g., butanol), the emission wavelength shifts.

The quantum efficiency, a measure of the fluorescence brightness, was found to be highest in more polar solvents.[2] Specifically, the excitation and emission intensities of the AmNS-ALG conjugate increased markedly in water as compared to alcoholic solvents such as methanol (B129727) and butanol.[2] The fluorescence lifetime of the conjugate was also observed to decrease from 11 ns in water to 7 ns in the less polar butanol.[2]

Table 1: Photophysical Properties of 4-Aminonaphthalene-1-sulfonic acid-alginate (AmNS-ALG) in Various Solvents

| Solvent | Relative Polarity | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (Δλ, nm) |

| Water | High | 325 | 430 | 105 |

| Methanol | Medium | Not Specified | Not Specified | Not Specified |

| Butanol | Low | 429 | 510 | 81 |

Data extracted from a study on a 4-aminonaphthalene-1-sulfonic acid-alginate conjugate and may not be fully representative of the unconjugated sodium salt.[2]

Experimental Protocols

The characterization of the quantum yield and fluorescence properties of a compound like sodium 4-aminonaphthalene-1-sulfonate involves a series of well-defined spectroscopic techniques.

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

The following equation is used for the calculation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (n2sample / n2standard)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Experimental Workflow:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample (sodium 4-aminonaphthalene-1-sulfonate) and a suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the quantum yield calculation.

Synthesis of Sodium 4-Aminonaphthalene-1-sulfonate

For researchers interested in the synthesis of this compound, a common method involves the sulfonation of 1-naphthylamine (B1663977) followed by neutralization.

A representative synthetic protocol is as follows:

-

Sulfonation: 1-naphthylamine is reacted with sulfur trioxide in a suitable solvent such as 1,2-dichloro-benzene at a controlled temperature (e.g., 40°C).

-

Isomerization: The reaction mixture is then heated to a higher temperature (e.g., 190°C) to facilitate the rearrangement to the 4-sulfonic acid isomer.

-

Neutralization: After cooling, water is added, and the mixture is neutralized to a pH of 7 with a base, such as sodium hydroxide, to form the sodium salt.

-

Isolation: The aqueous phase containing the product is separated and concentrated to yield sodium 4-amino-1-naphthalenesulfonate.

Potential Applications and Future Directions

The environmentally sensitive fluorescence of aminonaphthalene sulfonic acids makes them valuable tools in various research fields. For instance, derivatives like 8-anilinonaphthalene-1-sulfonic acid (ANS) are widely used to study protein folding and conformational changes due to the enhancement of their fluorescence upon binding to hydrophobic pockets.

While sodium 4-aminonaphthalene-1-sulfonate itself is primarily an industrial intermediate, its fluorescence properties suggest that it could be explored as a precursor for developing novel fluorescent probes. Future research could focus on:

-

Systematic Photophysical Characterization: A thorough investigation of the quantum yield, lifetime, and solvatochromic properties of unconjugated sodium 4-aminonaphthalene-1-sulfonate in a wide range of solvents.

-

Derivatization for Targeted Probes: Chemical modification of the amino or sulfonate groups to create derivatives that can selectively bind to specific biological targets.

-

Applications in Cellular Imaging: Exploring the potential of these derivatives as fluorescent stains or sensors for monitoring intracellular environments.

This guide serves as a foundational resource for researchers and professionals interested in the fluorescent properties of sodium 4-aminonaphthalene-1-sulfonate. While direct quantitative data for the parent compound remains to be fully elucidated in the public domain, the provided information on its derivatives and the detailed experimental protocols offer a solid starting point for further investigation and application development.

References

understanding the solvatochromic behavior of aminonaphthalene sulfonates

An In-depth Technical Guide to the Solvatochromic Behavior of Aminonaphthalene Sulfonates

Introduction

Aminonaphthalene sulfonates are a class of organic compounds characterized by a naphthalene (B1677914) core substituted with both an amino group and a sulfonic acid group.[1] A prominent member of this family is 8-Anilinonaphthalene-1-sulfonic acid (ANS).[1] These molecules are widely recognized for their utility as fluorescent molecular probes.[1] Their defining characteristic is a phenomenon known as solvatochromism, where the color and fluorescence properties of the compound change dramatically with the polarity of the solvent it is dissolved in.[2]

Typically, aminonaphthalene sulfonates like ANS are weakly fluorescent in polar aqueous environments but exhibit a significant increase in fluorescence quantum yield and a shift in emission wavelength when in less polar (hydrophobic) media.[3][4] This sensitivity to the local environment makes them invaluable tools for researchers, particularly in biochemistry and drug development.[5] They are frequently used to study conformational changes in proteins, as the binding of the probe to hydrophobic pockets on a protein's surface alters its fluorescent properties, providing insights into ligand binding and protein dynamics.[1][6] This guide provides a detailed examination of the principles, experimental quantification, and practical applications of the solvatochromic behavior of these compounds.

The Photophysical Basis of Solvatochromism

The solvatochromic properties of aminonaphthalene sulfonates stem from a change in the molecule's electronic distribution upon photoexcitation, a process often referred to as intramolecular charge transfer (ICT). The amino group acts as an electron donor and the sulfonate group as an electron acceptor, leading to a significant difference in the dipole moment between the electronic ground state (μ_g) and the excited state (μ_e).[7]

The process can be broken down into the following steps, as illustrated in the diagram below:

-

Excitation : The molecule absorbs a photon, promoting an electron from the ground state (S₀) to the Franck-Condon excited state (S₁'). This transition is rapid, and the solvent molecules around the probe do not have time to reorient.

-

Solvent Relaxation : In the excited state, the molecule has a much larger dipole moment. The surrounding polar solvent molecules reorient themselves to stabilize this new, highly polar excited state. This relaxation process lowers the energy of the excited state to a relaxed state (S₁).

-

Fluorescence Emission : The molecule returns to the ground state (S₀') by emitting a photon. This transition is also rapid, occurring from the relaxed excited state. The resulting ground state and its solvent cage are now out of equilibrium.

-

Solvent Reorganization : The solvent molecules reorganize back to their original orientation to stabilize the ground state dipole moment.

The energy difference between the absorbed and emitted light is known as the Stokes shift. In polar solvents, the significant stabilization of the excited state leads to a lower energy emission (a bathochromic or red shift) and thus a larger Stokes shift.[2] In nonpolar solvents, this stabilization is minimal, resulting in higher energy emission (a hypsochromic or blue shift) and a smaller Stokes shift.[7]

References

- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Solvatochromism - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

An In-depth Technical Guide to 4-Aminonaphthalene-1-sulfonic Acid and its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminonaphthalene-1-sulfonic acid, also known as naphthionic acid, and its corresponding salts are versatile chemical compounds with a history rooted in the synthesis of azo dyes. Beyond their industrial applications, these molecules have garnered attention for their biological activities and potential as scaffolds in drug discovery and development. This technical guide provides a comprehensive review of the current literature on 4-aminonaphthalene-1-sulfonic acid and its salts, with a focus on their chemical properties, synthesis, biological significance, and therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

4-Aminonaphthalene-1-sulfonic acid is an organic compound with the chemical formula C₁₀H₉NO₃S.[1] It is a derivative of naphthalene, featuring both an amino group and a sulfonic acid group. These functional groups impart amphoteric properties to the molecule, allowing it to react with both acids and bases.

The physicochemical properties of 4-aminonaphthalene-1-sulfonic acid and its sodium salt are summarized in the table below.

| Property | 4-Aminonaphthalene-1-sulfonic acid | Sodium 4-aminonaphthalene-1-sulfonate |

| Synonyms | Naphthionic acid, Piria's acid, 1-Naphthylamine-4-sulfonic acid | Sodium naphthionate |

| CAS Number | 84-86-6[1][2] | 130-13-2 |

| Molecular Formula | C₁₀H₉NO₃S[1] | C₁₀H₈NNaO₃S |

| Molecular Weight | 223.25 g/mol [2] | 245.23 g/mol |

| Appearance | White to grayish crystalline powder[1] | Grayish-white crystalline powder |

| Melting Point | ≥300 °C (decomposes)[2] | 280 °C (decomposes)[3] |

| Solubility | Slightly soluble in water; soluble in alkaline solutions.[4] | Soluble in water. |

| Density | ~1.67 g/cm³ | No data available |

Synthesis and Purification

Synthesis of 4-Aminonaphthalene-1-sulfonic Acid

The primary method for synthesizing 4-aminonaphthalene-1-sulfonic acid is through the sulfonation of 1-naphthylamine.

Experimental Protocol: Sulfonation of 1-Naphthylamine

This protocol is adapted from a patented method for the preparation of 1-aminonaphthalene-4-sulfonic acid.[5]

Materials:

-

1-Naphthylamine

-

96% Sulfuric acid

-

Ice

-

Water

-

Sodium hydroxide (B78521) solution (for neutralization, if isolating the sodium salt)

Procedure:

-

In a suitable reaction vessel, a mixture of 561.5 g of 96% sulfuric acid (5.5 mol) and 132 g of ammonium sulfate (1.0 mol) is prepared.

-

While cooling the mixture to 25 °C, 143.0 g of 1-aminonaphthalene (1.0 mol) is added in solid form.

-

The reaction mixture is then heated to 110 °C over a period of 30 minutes.

-

The mixture is stirred at this temperature for 16 hours.

-

After cooling to room temperature, the reaction mixture is poured onto 700 g of ice and stirred for 6 hours to precipitate the product.

-

The precipitate is collected by filtration, washed with water until acid-free, and then pressed to remove excess water.

-

The product is dried under vacuum to yield 4-aminonaphthalene-1-sulfonic acid.

Synthesis of Sodium 4-aminonaphthalene-1-sulfonate

The sodium salt can be readily prepared by neutralizing the free acid with a sodium base.

Experimental Protocol: Neutralization

-

Suspend the synthesized 4-aminonaphthalene-1-sulfonic acid in water.

-

Slowly add a sodium hydroxide solution while stirring until the solid dissolves and the pH of the solution reaches neutral (pH 7).

-

The resulting solution can be used directly, or the sodium salt can be isolated by evaporation of the water.

Purification

For applications requiring high purity, such as in analytical standards or pharmaceutical research, purification of the crude product is necessary. Recrystallization from water is a common method for purifying both the acid and its salts.

Biological Activities and Potential Applications in Drug Development

While historically significant in the dye industry, emerging research has highlighted the potential of 4-aminonaphthalene-1-sulfonic acid and its derivatives in the biomedical field.

Hemostatic Activity

An early report from 1952 identified a glycoside derivative of sodium 4-amino-1-naphthalenesulfonate as an orally and rectally active hemostatic agent.[6] This suggests that the compound and its derivatives may influence the blood coagulation cascade.[6] However, detailed mechanistic studies and modern investigations into this specific activity are lacking in the current literature.

Antimicrobial and Antiviral Potential

The 4-aminonaphthalene-1-sulfonic acid scaffold has been explored for its antimicrobial and antiviral properties.

-

Antibacterial (as a scaffold): While the core compound itself has not demonstrated significant antibacterial activity, a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, has been identified as a novel antibiofilm agent.[7] It targets the quorum-sensing system in Pseudomonas aeruginosa, a critical pathway for biofilm formation and virulence.[7] This suggests that the aminonaphthalenesulfonic acid backbone is a promising starting point for the development of new antibacterial agents that target bacterial communication rather than viability, potentially reducing the development of resistance.

-

Antiviral (as a scaffold): Several studies have investigated the antiviral activity of naphthalenesulfonic acid derivatives.

-

N⁴-substituted derivatives of 1-aminonaphthalene-4-sulfonamide have shown notable antiviral effects.[8]

-

A 4-amino-5-hydroxy derivative of naphthalenemonosulfonic acid exhibited low to moderate anti-HIV activity.[9]

-

Bis-naphthalenedisulfonic acid compounds have demonstrated significant suppression of HIV-1 antigen expression.[9] These compounds represent a potential new class of non-nucleoside anti-HIV agents.[10]

-

The logical workflow for identifying the antibiofilm activity of the related compound 4-amino-3-hydroxynaphthalene-1-sulfonic acid is depicted below.

Signaling Pathway Modulation: Quorum Sensing Inhibition (by an Analog)

As mentioned, a hydroxylated analog of 4-aminonaphthalene-1-sulfonic acid has been shown to interfere with the LasR-mediated quorum sensing (QS) pathway in Pseudomonas aeruginosa.[7] The QS system is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation.

The proposed mechanism of action involves the binding of 4-amino-3-hydroxynaphthalene-1-sulfonic acid to the LasR protein, a key transcriptional regulator in the QS cascade. This binding event likely prevents the natural autoinducer molecule from activating LasR, thereby inhibiting the downstream expression of virulence genes.

The simplified LasR quorum sensing pathway and the point of inhibition by the analog are illustrated below.

Toxicology and Safety

4-Aminonaphthalene-1-sulfonic acid is classified as a toxic substance.[4] Acute toxicity data indicates an LD50 of 300 mg/kg in mice via intraperitoneal administration.[4] It is also known to be a skin and eye irritant.[11] Proper personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[11]

The analog, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, was found to be non-toxic to human HepG2 cells at concentrations up to 800 µg/mL, suggesting a favorable safety profile for this specific derivative.[7]

Conclusion

4-Aminonaphthalene-1-sulfonic acid and its salts are compounds with established industrial utility and emerging biomedical potential. While the direct biological activities of the parent compound require further in-depth investigation, its derivatives have shown promise as hemostatic, antibiofilm, and antiviral agents. The aminonaphthalenesulfonic acid scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their full potential in drug development. This guide provides a foundational understanding for researchers and scientists poised to contribute to this exciting area of study.

References

- 1. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 2. 4-萘胺-1-磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sodium 4-amino-1-naphthalenesulfonate | 130-13-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents [patents.google.com]

- 6. [The glycoside of sodium 4-amino-1-naphthalenesulfonate, an active hemostatic administered orally or rectally] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on Naphthalene Sulfonic Acid Derivatives. II [jstage.jst.go.jp]

- 9. Inhibition of HIV replication by naphthalenemonosulfonic acid derivatives and a bis naphthalenedisulfonic acid compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Sodium 4-Aminonaphthalene-1-sulfonate as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminonaphthalene-1-sulfonate and its derivatives are versatile fluorescent probes utilized in a variety of biological and chemical sensing applications. These molecules exhibit environmentally sensitive fluorescence, meaning their emission properties, such as intensity and wavelength, change in response to the polarity of their local environment. This characteristic makes them powerful tools for studying molecular interactions, protein conformation, and for the quantitative detection of various analytes.

A notable derivative, 8-anilinonaphthalene-1-sulfonic acid (ANS), is widely recognized for its ability to bind to hydrophobic pockets in proteins. In aqueous solutions, ANS fluorescence is weak; however, upon binding to the nonpolar cavities of proteins, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission spectrum. This phenomenon is attributed to the restriction of intramolecular rotation and the exclusion of water molecules from the binding site.

This document provides detailed application notes and experimental protocols for the use of sodium 4-aminonaphthalene-1-sulfonate and its derivatives in key research applications.

Key Applications

-

Probing Hydrophobic Sites on Proteins: Characterizing the nonpolar regions of proteins is crucial for understanding protein folding, stability, and interactions with ligands.

-

Quantitative Analysis of Biomolecules: Developing sensitive and selective assays for the detection of specific biomolecules, such as proteins.

-

Sensing Environmental Polarity: Utilizing the solvatochromic properties of the probe to assess the polarity of microenvironments.

Data Presentation

Table 1: Quantitative Data for Protamine Detection using ANS-PAA

| Parameter | Value | Reference |

| Analyte | Protamine | [1] |

| Probe | Polyacrylic acid modified with sodium 4-amino-1-naphthalenesulfonate (ANS-PAA) | [1] |

| Detection Principle | Competitive binding with aminated graphene oxide leading to fluorescence recovery. | [1] |

| Linear Range | 0 to 6.0 µg/mL | [1] |

| Detection Limit | 0.4 µg/mL | [1] |

Table 2: Spectroscopic Properties of 4-Amino Naphthalene-1-sulfonic acid (AmNS)-Alginate in Different Solvents

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (ns) |

| Water | 325 | - | 11 |

| Butanol | 429 | - | 7 |

Note: The available search result did not specify the emission wavelengths for AmNS-Alginate in water and butanol.

Experimental Protocols

Protocol 1: Determination of Protein Binding using Sodium 8-Anilinonaphthalene-1-sulfonate (ANS)

This protocol describes the use of ANS to study its binding to proteins, such as lysozyme (B549824) and bovine serum albumin (BSA), by monitoring changes in fluorescence intensity.

Materials:

-

Sodium 8-anilinonaphthalene-1-sulfonate (ANS)

-

Protein of interest (e.g., Lysozyme, BSA)

-

Appropriate buffer solution (e.g., pH 7.0 for BSA, pH 8.0 for lysozyme)

-

Quartz cuvette

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ANS (e.g., 30 µM) in the desired buffer.

-

Prepare a series of protein solutions at different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10, 50, and 100 mg/mL) in the same buffer.[2]

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 350 nm.[2]

-

Set the emission wavelength scan range from 300 to 800 nm.[2]

-

To a quartz cuvette, add the ANS solution.

-

Record the baseline fluorescence spectrum of the ANS solution alone.

-

Titrate the ANS solution with increasing concentrations of the protein solution.

-

After each addition of the protein, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.

-

The binding constant (K) can be estimated by fitting the data to a suitable binding model.[2]

-

Expected Results:

An increase in fluorescence intensity and a blue shift in the emission maximum of ANS are expected upon binding to the hydrophobic pockets of the protein. The magnitude of these changes will depend on the specific protein and its concentration.[2]

Protocol 2: Fluorescent Sensor for Protamine Detection

This protocol outlines a method for the detection of protamine based on the competitive interaction between a modified sodium 4-aminonaphthalene-1-sulfonate probe (ANS-PAA) and aminated graphene oxide (GO-NH2).[1]

Materials:

-

Polyacrylic acid modified with sodium 4-amino-1-naphthalenesulfonate (ANS-PAA)

-

Aminated graphene oxide (GO-NH2)

-

Protamine standard solutions

-

Buffer solution

-

Fluorometer

Procedure:

-

Preparation of the Sensor System:

-

Prepare a solution of ANS-PAA in the appropriate buffer.

-

Add GO-NH2 to the ANS-PAA solution. The fluorescence of ANS-PAA will be quenched due to the formation of an ANS-PAA/GO-NH2 complex through electrostatic interactions.[1]

-

-

Protamine Detection:

-

Prepare a series of protamine standard solutions with concentrations ranging from 0 to 6.0 µg/mL.[1]

-

Add different concentrations of the protamine standards to the ANS-PAA/GO-NH2 complex solution.

-

Incubate the mixtures for a specific time to allow for the competitive binding reaction to occur. Positively charged protamine will displace ANS-PAA from the GO-NH2 surface, leading to the recovery of fluorescence.[1]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample at the emission maximum of ANS-PAA.

-

-

Calibration Curve:

-

Plot the fluorescence intensity as a function of the protamine concentration.

-

This calibration curve can be used to determine the concentration of protamine in unknown samples.

-

Expected Results:

The fluorescence intensity of the solution will increase proportionally with the concentration of protamine, within the linear range of the assay.[1]

Visualizations

Caption: Experimental workflow for determining protein binding using ANS fluorescence.

Caption: Mechanism of protamine detection using a competitive displacement assay.

Caption: Principle of solvatochromism for fluorescent probes.

References

- 1. Fluorescence sensor for detecting protamines based on competitive interactions of polyacrylic acid modified with sodium 4-amino-1-naphthalenesulfonate with protamines and aminated graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Covalent Protein Labeling with Sodium 4-Aminonaphthalene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminonaphthalene-1-sulfonate is a fluorescent compound that can be covalently conjugated to proteins for detection and analysis. Its naphthalene (B1677914) core provides intrinsic fluorescence, which is sensitive to the local microenvironment. This document outlines the principles and a detailed protocol for the covalent labeling of proteins using sodium 4-aminonaphthalene-1-sulfonate via carbodiimide (B86325) chemistry, a robust and widely used bioconjugation method. The primary amine of the dye is coupled to the carboxyl groups of acidic amino acid residues (aspartic and glutamic acid) on the protein surface. This is facilitated by the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Principle of the Labeling Reaction

The labeling process is a two-step reaction that forms a stable amide bond between the protein's carboxyl groups and the primary amine of sodium 4-aminonaphthalene-1-sulfonate.[1][2][3]

-

Activation of Protein Carboxyl Groups: EDC first reacts with the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.[1]

-

Formation of a Stable Intermediate: This intermediate can react directly with primary amines, but it is prone to hydrolysis in aqueous solutions. To increase the efficiency and stability of the reaction, Sulfo-NHS is included. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[1][3]

-

Conjugation with the Amine-Containing Dye: The Sulfo-NHS ester readily reacts with the primary amine of sodium 4-aminonaphthalene-1-sulfonate to form a stable amide bond, covalently linking the fluorescent dye to the protein. The reaction with primary amines is most efficient at a pH of 7-8.

This method minimizes protein-protein crosslinking by activating the protein first in the absence of the amine-containing dye.

Data Presentation